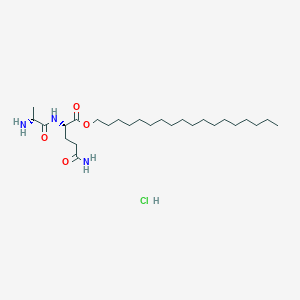

H-D-Ala-Gln-octadecyl ester hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLBYUKPBPFDK-RFPXDPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-D-Ala-Gln-octadecyl ester hydrochloride mechanism of action

Topic: H-D-Ala-Gln-Octadecyl Ester Hydrochloride: Mechanism of Action & Technical Application Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Immunologists, and Formulation Chemists

Executive Technical Summary

H-D-Ala-Gln-octadecyl ester hydrochloride (CAS: 153508-74-8) is a synthetic, lipophilic desmuramyl peptide analog. Structurally, it represents a modification of the minimal bioactive unit of bacterial peptidoglycan—Muramyl Dipeptide (MDP)—stripped of the N-acetylmuramic acid sugar moiety and esterified with a hydrophobic octadecyl (stearyl, C18) tail.

Unlike native MDP, which relies on specific transporters (e.g., PEPT1) or endocytosis for uptake, the octadecyl ester modification confers amphiphilicity, enabling passive membrane intercalation and cytosolic delivery. The substitution of L-Alanine with D-Alanine at the N-terminus significantly enhances resistance to aminopeptidase degradation, prolonging the molecule's intracellular half-life.

Primary Mechanism: Agonism of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) intracellular sensor, triggering the RIPK2-dependent NF-

Chemical Biology & Structure-Activity Relationship (SAR)

To understand the mechanism, one must deconstruct the molecule’s three functional domains. The efficacy of H-D-Ala-Gln-octadecyl ester is a result of precise chemical engineering designed to overcome the limitations of native MDP (rapid clearance and poor membrane permeability).

2.1. The Pharmacophore: H-D-Ala-Gln [1]

-

Native Context: The classic MDP structure is MurNAc-L-Ala-D-isoGln.

-

The Modification: This analog utilizes D-Ala instead of L-Ala.

-

Mechanistic Impact:

-

Proteolytic Stability: Cytosolic aminopeptidases rapidly degrade L-isomer peptides. The D-isomer configuration renders the N-terminus resistant to enzymatic hydrolysis, maintaining the pharmacophore's integrity long enough to engage the NOD receptor.

-

Receptor Fit: While NOD2 preferentially binds the L-Ala-D-isoGln motif, high-concentration cytosolic delivery (facilitated by the lipid tail) compensates for potential reductions in binding affinity caused by the stereochemical inversion.

-

2.2. The Delivery Vector: Octadecyl Ester (C18)

-

Lipophilicity: The 18-carbon saturated fatty acid chain transforms a hydrophilic dipeptide into a highly lipophilic molecule.

-

Membrane Interaction: This "lipid anchor" allows the molecule to:

-

Insert into the lipid bilayer of the plasma membrane.

-

Flip-flop or diffuse into the cytosol.

-

Accumulate in endosomal membranes, facilitating lysosomal escape or signaling from endosomal surfaces.

-

Mechanism of Action: The NOD2-RIPK2 Axis

The mechanism of action is defined by a "Bypass and Bind" strategy. The molecule bypasses the requirement for sugar-transport mechanisms and directly engages the cytosolic surveillance machinery.

3.1. Cellular Uptake & Localization

Unlike hydrophilic MDP, which requires pinocytosis or PEPT1 transport, H-D-Ala-Gln-octadecyl ester utilizes hydrophobic insertion . Upon contacting the cell membrane, the C18 tail anchors the peptide. It is subsequently internalized via non-specific endocytosis or passive diffusion, granting it access to the cytosolic face of endosomes where NOD2 is often recruited.

3.2. Signal Transduction Pathway

-

Ligand Recognition: The D-Ala-Gln moiety binds to the Leucine-Rich Repeat (LRR) domain of NOD2 (CARD15).

-

Unfolding & Oligomerization: Binding induces a conformational change in NOD2, exposing its N-terminal CARD (Caspase Activation and Recruitment Domain).

-

RIPK2 Recruitment: NOD2 recruits RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions.

-

Polyubiquitination: The E3 ligases (XIAP, cIAP1/2) add K63-linked ubiquitin chains to RIPK2.

-

Kinase Activation: This ubiquitin scaffold recruits the TAK1 complex (TAK1-TAB1-TAB2/3).

-

Transcription Factor Activation:

-

NF-

B: TAK1 phosphorylates the IKK complex, leading to I -

MAPK: TAK1 also activates p38 and JNK pathways.

-

-

Output: Transcription of pro-inflammatory cytokines: TNF-

, IL-1

3.3. Pathway Visualization

Figure 1: Signal transduction pathway of H-D-Ala-Gln-octadecyl ester activating the NOD2-RIPK2-NF-

Experimental Protocols & Handling

4.1. Solubilization Strategy (Stock Solution)

The hydrochloride salt improves stability but does not guarantee water solubility due to the C18 chain.

| Parameter | Specification | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | Primary solvent. Prepare at 5–10 mg/mL. |

| Co-Solvent | Ethanol (Absolute) | Alternative if DMSO is contraindicated. |

| Sonication | Required | Sonicate for 5–10 mins at 37°C to ensure monodispersity. |

| Storage | -20°C | Store desiccated. Avoid freeze-thaw cycles. |

4.2. In Vitro Macrophage Activation Assay

Objective: Validate biological activity via TNF-

Materials:

-

Cell Line: RAW 264.7 (Murine) or THP-1 (Human).

-

Reagent: H-D-Ala-Gln-octadecyl ester HCl (Stock in DMSO).

-

Control: L18-MDP (Positive), DMSO only (Vehicle).

-

Readout: ELISA for TNF-

.

Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Preparation: Dilute stock compound in pre-warmed culture media (DMEM + 10% FBS).

-

Critical Step: Vortex immediately upon adding stock to media to prevent precipitation.

-

Dose Range: 1

g/mL to 50

-

-

Treatment: Replace media with treatment media. Incubate for 18–24 hours.

-

Supernatant Collection: Centrifuge plate at 1000 RPM for 5 min. Collect supernatant.

-

Quantification: Analyze via TNF-

ELISA.

4.3. Self-Validating Control System

To confirm specific NOD2 activation and rule out LPS contamination (a common artifact):

-

Polymyxin B Check: Co-incubate with Polymyxin B (10

g/mL). If activity drops, it is LPS contamination. If activity remains, it is the peptide. -

NOD2-/- Cells: Use CRISPR-Cas9 NOD2 knockout lines. The compound should show zero activity in these cells.

Comparative Analysis: Desmuramyl vs. Native MDP

| Feature | Native MDP (MurNAc-L-Ala-D-isoGln) | H-D-Ala-Gln-Octadecyl Ester |

| Solubility | Hydrophilic (Water soluble) | Lipophilic (Requires DMSO/EtOH) |

| Uptake Mechanism | PEPT1 / Endocytosis | Membrane Intercalation / Diffusion |

| Stability | Susceptible to hydrolysis | Resistant (D-Ala + Steric bulk) |

| Pyrogenicity | High (Febrile response) | Reduced (Generally lower pyrogenicity) |

| Potency | Moderate (Requires high dose) | High (Due to intracellular accumulation) |

References

-

Santa Cruz Biotechnology. H-D-Ala-Gln-octadecyl ester hydrochloride (CAS 153508-74-8) Product Data.

-

Girardin, S. E., et al. (2003). Nod1 and Nod2 defects in Crohn's disease. (Establishes the structural basis of NOD2 recognition of muramyl dipeptide and its analogs).

-

Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics the action of virulent bacteria. (Discusses the impact of lipophilic MDP derivatives on immune activation).

-

Google Patents (WO2021195372A1). Lipophilic desmuramyl dipeptide compounds and methods of use thereof. (Details the stability and mechanism of D-amino acid substituted lipophilic dipeptides).

-

Masumoto, N., et al. (2006). NOD1 acts as an intracellular receptor to trigger immune responses to peptidoglycan. (Provides context on the use of octadecyl-esterified peptides to study intracellular NOD signaling).

Sources

An In-Depth Technical Guide to the NOD2 Receptor Agonist Activity of H-D-Ala-Gln-octadecyl Ester

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of H-D-Ala-Gln-octadecyl ester as a potential agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor.

Introduction: The Therapeutic Potential of NOD2 Agonism

The innate immune system serves as the first line of defense against invading pathogens. Central to this system are Pattern Recognition Receptors (PRRs) that recognize conserved Pathogen-Associated Molecular Patterns (PAMPs). NOD2 is an intracellular PRR that detects muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade culminating in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune mediators.[1] This pivotal role in orchestrating the innate immune response has positioned NOD2 as a compelling therapeutic target for a range of applications, including vaccine adjuvants, immunotherapies for infectious diseases, and treatments for inflammatory disorders such as Crohn's disease.[1][2]

Synthetic NOD2 agonists offer the advantage of a defined chemical structure and the potential for optimized pharmacological properties compared to natural ligands. The compound of interest, H-D-Ala-Gln-octadecyl ester, is a lipophilic dipeptide ester. The incorporation of a long alkyl chain, such as an octadecyl group, is a strategic design element aimed at enhancing cell membrane permeability to facilitate access to the cytosolic NOD2 receptor. However, excessive lipophilicity can sometimes lead to sequestration within the membrane, potentially modulating the agonist's activity. Therefore, a thorough in vitro and in vivo characterization is essential to elucidate the precise immunological activity of this compound.

NOD2 Signaling Pathway

Activation of the NOD2 receptor by an agonist initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events downstream of NOD2 engagement.

Caption: In vivo experimental workflow for adjuvant activity assessment.

Measurement of Antigen-Specific Antibody Titers

-

Protocol (ELISA):

-

Plate Coating: Coat 96-well ELISA plates with the model antigen (e.g., OVA) and incubate overnight at 4°C.

-

Blocking: Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Add serially diluted serum samples from immunized mice to the wells and incubate for 2 hours at room temperature.

-

Secondary Antibody: Wash the plates and add HRP-conjugated anti-mouse IgG, IgG1, or IgG2a secondary antibodies. Incubate for 1 hour at room temperature. [3] 5. Detection: Wash the plates and add a TMB substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

-

Data Analysis: Determine the antibody endpoint titer, which is the reciprocal of the highest dilution giving an absorbance value above a pre-determined cutoff. The ratio of IgG2a to IgG1 can be used to infer the type of T-helper cell response (Th1 vs. Th2).

-

The systematic evaluation of H-D-Ala-Gln-octadecyl ester using the described in vitro and in vivo methodologies will provide a comprehensive understanding of its NOD2 agonist activity. The data generated will be crucial for determining its potential as a novel immunomodulatory agent, particularly as a vaccine adjuvant. The lipophilic nature of this compound presents both an opportunity for enhanced cellular uptake and a challenge in terms of potential off-target effects and formulation. The detailed protocols provided in this guide offer a robust framework for its thorough scientific investigation.

References

-

Zurek, B., et al. (2011). Cell-based reporter assay to analyze activation of Nod1 and Nod2. Methods in Molecular Biology, 748, 107-119. [Link]

-

Keestra-Gounder, A. M., et al. (2016). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Scientific Reports, 6, 38669. [Link]

-

EuroMAbNet. Immunization protocol. [Link]

-

Zhang, Y., et al. (2021). Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay. STAR Protocols, 2(4), 100936. [Link]

-

Puccia, R., et al. (2006). Peptide Immunization as an Adjuvant to Chemotherapy in Mice Challenged Intratracheally with Virulent Yeast Cells of Paracoccidioides brasiliensis. Infection and Immunity, 74(8), 4534-4541. [Link]

-

Atyeo, C., et al. (2023). NOD2 Agonism Counter-Regulates Human Type 2 T Cell Functions in Peripheral Blood Mononuclear Cell Cultures: Implications for Atopic Dermatitis. International Journal of Molecular Sciences, 24(4), 3797. [Link]

-

Perez, C. R., et al. (2018). The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice. Journal for ImmunoTherapy of Cancer, 6(1), 59. [Link]

-

Bowdish Lab. (2014). SEAP REPORTER ASSAY. [Link]

-

Garcia-Vallejo, J. J., et al. (2021). NLR agonist-induced cytokine response is preferentially triggered by NOD2 in PBMCs. Frontiers in Immunology, 12, 699806. [Link]

-

Nachbagauer, R., & Krammer, F. (2017). Measurement of Antigen-Specific IgG Titers by Direct ELISA. Methods in Molecular Biology, 1602, 143-150. [Link]

-

Knodler, L. A., & Finlay, B. B. (2012). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (60), 3622. [Link]

-

Biocompare. (2025). Highly Reliable, Easy to Use NOD2 Reporter Cell Line for the Identification of NOD2 Receptor Activating Ligands. [Link]

-

Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

-

Nachbagauer, R., & Krammer, F. (2017). Measurement of Antigen-Specific IgG Titers by Direct ELISA. Springer Nature Experiments. [Link]

-

Guzelj, S., et al. (2022). Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Pharmaceuticals, 15(12), 1548. [Link]

-

Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. [Link]

-

Creative Diagnostics. Mouse SARS-CoV-2 IgG1 & IgG2a ELISA Kit. [Link]

-

Guzelj, S., et al. (2022). Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Pharmaceuticals, 15(12), 1548. [Link]

-

Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

-

Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

-

DiVA. (n.d.). Developing and validating assay-ready HEK- Blue CD40L cells. [Link]

-

Lotter, H., et al. (2016). The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus. Journal of Immunology Research, 2016, 7482392. [Link]

-

Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

-

Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

-

Rane, S. S., et al. (2022). Adaptation of an ELISA assay for detection of IgG2a responses against therapeutic monoclonal antibodies in a mouse immunization model. mAbs, 14(1), 2025345. [Link]

-

Molecular Devices. (n.d.). Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. [Link]

-

Horká, M., et al. (2021). Cytokines secreted by PBMCs stimulated by different TLR2/7, TLR7, TLR7/8 and TLR9 agonists. Scientific Reports, 11(1), 1642. [Link]

-

Jakopin, Ž., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7536-7552. [Link]

-

ResearchGate. (2025). Use of IL-8 release and p38 MAPK activation in THP-1 cells to identify allergens and to assess their potency in vitro. [Link]

-

Jakopin, Ž., et al. (2019). THP-1 Cells and Pro-inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists. International Journal of Molecular Sciences, 20(17), 4265. [Link]

-

Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [Link]

-

Tawfik, D. S., et al. (2024). Stimulation-induced cytokine polyfunctionality as a dynamic concept. eLife, 13, e93021. [Link]

-

Gobec, S., et al. (2016). Structural requirements of acylated Gly-l-Ala-d-Glu analogs for activation of the innate immune receptor NOD2. Bioorganic & Medicinal Chemistry Letters, 26(13), 3204-3208. [Link]

-

Rop, J. S., et al. (2022). Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response. International Journal of Molecular Sciences, 23(19), 11218. [Link]

-

Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Grimes, C. L., et al. (2019). Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist's Perspective. Journal of Medicinal Chemistry, 62(5), 2269-2287. [Link]

-

Perkins, H. R. (1969). The Significance of D-Alanyl-D-Alanine Termini in the Biosynthesis of Bacterial Cell Walls and the Action of Penicillin, Vancomycin and Ristocetin. Pure and Applied Chemistry, 19(3-4), 439-456. [Link]

-

Paul, K., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 109, 104633. [Link]

-

Watanabe, T., et al. (2023). Activation of nucleotide-binding oligomerization domain 2 by muramyl dipeptide negatively regulates Toll-like receptor 9-mediated colonic inflammation through the induction of deubiquitinating enzyme A expression. International Immunology, 35(2), 59-71. [Link]

-

Paul, K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

-

Heaton, D. W., & Neuhaus, F. C. (1992). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. Journal of Bacteriology, 174(14), 4707-4717. [Link]

Sources

An In-depth Technical Guide on the Immunostimulatory Properties of Des-muramyl Dipeptide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-muramyl dipeptide (DMD) derivatives, synthetic analogues of the smallest immunologically active component of bacterial peptidoglycan, represent a promising class of immunomodulators. By removing the N-acetylmuramyl moiety from muramyl dipeptide (MDP), these derivatives often exhibit an improved safety profile, including reduced pyrogenicity, while retaining significant immunostimulatory capabilities. This technical guide provides a comprehensive overview of the core principles governing the immunostimulatory properties of DMD derivatives. We will delve into their primary mechanism of action through the activation of the cytosolic pattern recognition receptor NOD2, explore the critical structure-activity relationships that dictate their potency and function, and detail the essential preclinical methodologies for their evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of these versatile molecules in vaccine adjuvants, anticancer therapies, and beyond.

Introduction: The Rationale for Des-muramyl Dipeptide Derivatives

The quest for potent and safe immunomodulators has been a cornerstone of modern medicine, with applications ranging from vaccine development to cancer immunotherapy. Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine, MDP) was identified as the minimal bioactive peptidoglycan motif responsible for the adjuvant activity of Freund's complete adjuvant[1]. While a powerful immunostimulant, the clinical utility of MDP has been hampered by undesirable side effects, most notably pyrogenicity (fever induction) and rapid elimination from the body[2][3].

This led to the strategic development of MDP analogues, including des-muramyl dipeptide (DMD) derivatives, which lack the N-acetylmuramyl sugar moiety[4][5]. The core concept behind DMD derivatives is to decouple the desired immunostimulatory effects from the adverse pyrogenic activity. Furthermore, the removal of the muramic acid group provides a synthetic advantage, simplifying the chemical synthesis and allowing for more facile modifications to enhance lipophilicity and other pharmacological properties[6]. These modifications are crucial for improving their interaction with immune cells and their formulation in advanced delivery systems like liposomes[6].

Mechanism of Action: The Central Role of NOD2 Signaling

The immunostimulatory effects of DMD derivatives, much like their parent compound MDP, are primarily mediated through the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[2][4][7]. NOD2 is a member of the NOD-like receptor (NLR) family and plays a crucial role in the innate immune system's surveillance for bacterial components[2][8].

Upon entering the cytoplasm of immune cells such as monocytes, macrophages, and dendritic cells, DMD derivatives are recognized and directly bind to the leucine-rich repeat (LRR) domain of NOD2[8][9]. This binding event induces a conformational change in the NOD2 protein, leading to its self-oligomerization. This, in turn, facilitates the recruitment of the downstream effector molecule, receptor-interacting protein 2 (RIP2) kinase, through a homophilic CARD-CARD interaction[2][8].

The activation of RIP2 is a critical juncture in the signaling cascade, initiating two major downstream pathways:

-

NF-κB Activation: RIP2 mediates the activation of the IKK kinase complex, which subsequently leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus and drives the transcription of a wide array of pro-inflammatory and immunomodulatory genes[7][9].

-

MAPK Pathway Activation: The RIP2-dependent activation of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) also triggers the mitogen-activated protein kinase (MAPK) pathway, further contributing to the inflammatory and antimicrobial response[2][7].

The culmination of these signaling events is the production and secretion of a variety of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12), chemokines, and antimicrobial peptides, which orchestrate both the innate and adaptive immune responses[7][8].

Caption: Simplified NOD2 signaling pathway activated by DMD derivatives.

Structure-Activity Relationships: Tailoring Immunostimulation

The biological activity of DMD derivatives is exquisitely sensitive to their chemical structure. Strategic modifications can enhance their potency, alter their pharmacokinetic profile, and fine-tune the type of immune response they elicit.

The Essential Dipeptide Core

The L-Ala-D-isoGln dipeptide pharmacophore is fundamental for NOD2 recognition and subsequent immunostimulatory activity[5][6]. The stereochemistry is critical; for instance, replacing L-alanine with D-alanine significantly diminishes activity[1]. While the L-Ala-D-isoGln motif is highly conserved, some substitutions, such as replacing L-alanine with L-valine or L-serine, can be well-tolerated and in some cases, beneficial[6].

The Impact of Lipophilicity

A key strategy in the design of potent DMD derivatives is the enhancement of their lipophilicity. The addition of lipophilic moieties, such as fatty acids or adamantane groups, has been shown to significantly increase their immunostimulatory and adjuvant activities[4][5][10]. Increased lipophilicity is thought to:

-

Enhance Cellular Uptake: Facilitate the passage of the molecule across the cell membrane to reach the cytosolic NOD2 receptor.

-

Improve Formulation in Delivery Systems: Allow for more efficient incorporation into lipid-based carriers like liposomes, which can improve their in vivo stability and targeting to antigen-presenting cells (APCs)[6].

-

Prolong Biological Half-life: Reduce the rate of elimination from the body[2].

For example, lipophilic derivatives such as B30-MDP and MDP-Lys(L18) have demonstrated superior adjuvant effects compared to the parent MDP molecule when used with vaccines against hepatitis B and hantavirus[11][12].

Mannosylation for Targeted Delivery

The addition of mannose moieties to DMD derivatives is another sophisticated design strategy. Mannose receptors are C-type lectin receptors highly expressed on the surface of dendritic cells and macrophages[5]. By incorporating mannose, these derivatives can be specifically targeted to these crucial APCs, thereby enhancing antigen presentation and the subsequent adaptive immune response[5][13][14]. Studies have shown that mannosylated DMDs can significantly amplify immunostimulant activity[13][14].

Preclinical Evaluation: A Methodological Framework

A rigorous preclinical evaluation is essential to characterize the immunostimulatory properties and safety profile of novel DMD derivatives. This typically involves a combination of in vitro and in vivo assays.

In Vitro Assays

Objective: To determine the direct effects of the DMD derivative on immune cells and to elucidate its mechanism of action.

A. NOD2 Activation Reporter Assay:

-

Principle: This is a primary screening assay to confirm that the compound's activity is mediated through NOD2. A common approach is to use a HEK293 cell line that has been engineered to co-express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter[15].

-

Protocol:

-

Seed HEK-Blue™ NOD2 cells in a 96-well plate.

-

Add serial dilutions of the DMD derivative to the wells. Include a known NOD2 agonist (e.g., MDP) as a positive control and a vehicle as a negative control.

-

Incubate for 24 hours.

-

Collect the supernatant and measure SEAP activity using a colorimetric substrate.

-

Quantify the level of NOD2 activation by measuring the optical density.

-

B. Cytokine Profiling in Human PBMCs:

-

Principle: This assay assesses the ability of the DMD derivative to induce the production of key pro-inflammatory and immunomodulatory cytokines from a mixed population of human immune cells.

-

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well plate.

-

Stimulate the cells with various concentrations of the DMD derivative. Include a positive control (e.g., LPS) and a negative control (vehicle).

-

Incubate for 24-48 hours.

-

Harvest the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs[16][17].

-

| Cytokine | Typical Function in DMD-Mediated Response |

| TNF-α | Pro-inflammatory, enhances APC function |

| IL-1β | Pro-inflammatory, pyrogenic, activates lymphocytes |

| IL-6 | Pro-inflammatory, promotes B-cell differentiation |

| IL-12 | Drives Th1-type immune responses (cellular immunity) |

Table 1: Key cytokines induced by DMD derivatives and their functions.

In Vivo Assays

Objective: To evaluate the adjuvant activity and overall immunomodulatory effects of the DMD derivative in a whole-organism context.

A. Adjuvant Activity in a Murine Vaccination Model:

-

Principle: This is the gold standard for assessing the ability of a DMD derivative to enhance the immune response to a co-administered antigen.

-

Protocol:

-

Formulate the vaccine by mixing the DMD derivative with a model antigen (e.g., ovalbumin, OVA).

-

Divide mice (e.g., BALB/c or C57BL/6 strain) into groups: antigen alone, antigen + DMD derivative, antigen + a known adjuvant (e.g., Alum), and a control group (e.g., PBS).

-

Immunize the mice via a relevant route (e.g., subcutaneous or intramuscular).

-

Administer a booster immunization 2-3 weeks after the primary immunization.

-

Collect blood samples at various time points and measure antigen-specific antibody titers (total IgG, IgG1, and IgG2a) by ELISA[4][18]. An increased IgG2a/IgG1 ratio is indicative of a Th1-biased immune response, which is important for cellular immunity.

-

At the end of the study, splenocytes can be isolated and re-stimulated in vitro with the antigen to measure T-cell proliferation and cytokine production (e.g., IFN-γ for Th1, IL-4 for Th2).

-

Caption: Workflow for evaluating in vivo adjuvant activity.

Applications and Future Directions

The unique properties of DMD derivatives make them attractive candidates for a variety of therapeutic applications:

-

Vaccine Adjuvants: Their ability to safely and effectively boost both humoral and cellular immunity makes them ideal for use in subunit vaccines against infectious diseases and cancer[7][11][12].

-

Cancer Immunotherapy: By stimulating the innate immune system, DMD derivatives can help to overcome the immunosuppressive tumor microenvironment and enhance the efficacy of other cancer treatments[7]. The clinically approved MDP derivative, mifamurtide (MTP-PE), is used for the treatment of osteosarcoma and serves as a proof-of-concept for this approach[7].

-

Antiviral and Antibacterial Agents: DMD derivatives can stimulate non-specific resistance to infections, offering a potential strategy to combat a broad range of pathogens[7][19][20].

Future research will likely focus on the development of next-generation DMD derivatives with even greater specificity and potency. This includes the design of derivatives that can selectively promote Th1 or Th2 immune responses, as well as their conjugation to antigens to create self-adjuvanting vaccine candidates. The continued exploration of novel delivery systems will also be critical to maximizing their therapeutic potential.

Conclusion

Des-muramyl dipeptide derivatives have emerged from a rational design process aimed at optimizing the immunostimulatory properties of bacterial peptidoglycan while minimizing toxicity. Their well-defined mechanism of action through NOD2, coupled with the tunability of their structure-activity relationships, provides a robust platform for the development of novel immunomodulators. The methodological framework outlined in this guide offers a clear path for the preclinical evaluation of these promising compounds, paving the way for their translation into innovative vaccines and immunotherapies that can address significant unmet medical needs.

References

-

Parant, M., Parant, F., & Chedid, L. (1979). Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs. Proceedings of the National Academy of Sciences, 76(11), 5759-5763. [Link]

-

Rosenzweig, H. L., & Strober, W. (2008). Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis. The Journal of Clinical Investigation, 118(2), 545-559. [Link]

-

Parant, M., Parant, F., & Chedid, L. (1979). Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs. Proceedings of the National Academy of Sciences of the United States of America, 76(11), 5759–5763. [Link]

-

Girardin, S. E., Boneca, I. G., Viala, J., Chamaillard, M., Labigne, A., Thomas, G., Philpott, D. J., & Sansonetti, P. J. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. The Journal of biological chemistry, 278(11), 8869–8872. [Link]

-

Iwicka-Djebaili, E., Hajtuch, J., & Dzierzbicka, K. (2022). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Frontiers in Oncology, 12, 981977. [Link]

-

Šimunović, M., Ljevaković, M., Madunić, J., Bertoša, B., & Frkanec, R. (2022). Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents. Molecules (Basel, Switzerland), 27(15), 5006. [Link]

-

Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ResearchGate. [Link]

-

Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Medicinal research reviews. [Link]

-

Grimes, D. R., & Heesom, K. J. (2014). Insights into the molecular basis of the NOD2 signalling pathway. Bioscience reports, 35(1), e00169. [Link]

-

Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Molecules (Basel, Switzerland), 26(21), 6352. [Link]

-

Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Molecules, 26(21), 6352. [Link]

-

Ljevaković, M., Jednačak, T., & Frkanec, R. (2019). Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Beilstein journal of organic chemistry, 15, 1793–1801. [Link]

-

Pabst, M. J., Cummings, N. P., Shiba, T., Kusumoto, S., & Kotani, S. (1980). Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion. Infection and immunity, 29(2), 617–622. [Link]

-

Ratner, D., Orlova, M., & Henderson, T. (2015). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. Infection and Immunity, 83(10), 3845-3853. [Link]

-

Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. FULIR. [Link]

-

Inje, V., Lyubomir, L., & Marina, N. (2021). Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. Frontiers in Immunology, 12, 659047. [Link]

-

Rosenstiel, P., et al. (2007). NOD2-C2 - a novel NOD2 isoform activating NF-κB in a muramyl dipeptide-independent manner. FEBS Letters, 581(29), 5651-5656. [Link]

-

Ljevaković, M., Jednačak, T., & Frkanec, R. (2019). Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. ResearchGate. [Link]

-

Guzelj, S., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry, 64(11), 7549-7570. [Link]

-

Ogawa, C., Kobayashi, Y. J. L., & Kobayashi, K. S. (2021). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. International immunology, 33(10), 523–534. [Link]

-

Frkanec, R., Ljevaković, M., & Jednačak, T. (2019). Chemical structures of desmuramyl dipeptide, tripeptide, and... ResearchGate. [Link]

-

Oh, J. S., et al. (1995). Effects of muramyl dipeptide derivatives as adjuvants on the induction of antibody response to recombinant hepatitis B surface antigen. Vaccine, 13(1), 77-82. [Link]

-

Ljevaković, M., Šimunović, M., Madunić, J., Bertoša, B., & Frkanec, R. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. ResearchGate. [Link]

-

Bahr, G. M., Tello, D. S., & Chedid, L. A. (1985). Marked enhancement in vivo of adjuvant activity of muramyl dipeptide to protein antigens and to synthetic weak immunogens with monoclonal anti-muramyl dipeptide antibodies. Infection and immunity, 49(2), 312–319. [Link]

-

Bahr, G. M., Tello, D., & Chedid, L. A. (1985). Marked enhancement in vivo of adjuvant activity of muramyl dipeptide to protein antigens and to synthetic weak immunogens with monoclonal anti-muramyl dipeptide antibodies. Infection and immunity, 49(2), 312-319. [Link]

-

Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]

-

Gobec, M., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Medicinal Chemistry Letters, 13(8), 1313-1321. [Link]

-

Song, J. W., et al. (1998). Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine. Vaccine, 16(4), 369-375. [Link]

-

Coulombe, F., et al. (2012). In vitro and in vivo responses observed with MDP-derivative (d-Val¹).... ResearchGate. [Link]

-

Nesmeianov, V. A., et al. (1991). [The immunomodulating activity of new muramyl dipeptide derivatives in vitro]. Immunologiia, (4), 25-28. [Link]

-

Coulombe, F., et al. (2012). List of tested muramyl dipeptide derivatives used in the current study.... ResearchGate. [Link]

-

Taylor & Francis. Muramyl dipeptide – Knowledge and References. Taylor & Francis Online. [Link]

-

Kamboj, A., Kaur, M., & Kumar, V. (2024). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). MDP, muramyldipetide (Ac-muramyl-Ala-D-Glu-amide) Synthetic (vaccine adjuvant). Creative Diagnostics. [Link]

-

Sharma, P., et al. (2023). NAVIGATING THE LANDSCAPE OF ADJUVANTS FOR SUBUNIT VACCINES: RECENT ADVANCES AND FUTURE PERSPECTIVES. Semantic Scholar. [Link]

-

Madian, C., et al. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. Molecules, 26(24), 7461. [Link]

-

Madian, C., et al. (2021). An In Vitro Assessment of Immunostimulatory Responses to Ten Model Innate Immune Response Modulating Impurities (IIRMIs) and Peptide Drug Product, Teriparatide. ResearchGate. [Link]

-

Hansen, T., et al. (2011). Enhancement of muramyldipeptide (MDP) immunostimulatory activity by controlled multimerization on dendrimers. Journal of Peptide Science, 17(11), 741-746. [Link]

-

Eppstein, D. A., Byars, N. E., & Allison, A. C. (1989). New adjuvants for vaccines containing purified protein antigens. Advanced Drug Delivery Reviews, 4(2), 233-253. [Link]

Sources

- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]

- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. Effects of muramyl dipeptide derivatives as adjuvants on the induction of antibody response to recombinant hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunostimulant activities of a lipophilic muramyl dipeptide derivative and of desmuramyl peptidolipid analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of BCH-527 in Stimulating Cytotoxic T-Lymphocytes

Executive Summary

BCH-527 (Octadecyl D-alanyl-L-glutamine) represents a distinct class of immunomodulators known as lipophilic desmuramyl dipeptide analogs .[1] Unlike traditional biologics that target surface receptors, BCH-527 leverages a lipophilic hydrocarbon tail to facilitate cellular entry, targeting intracellular pattern recognition receptors (PRRs) to bridge innate and adaptive immunity.

The critical value of BCH-527 lies in its ability to stimulate Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) cells, providing potent antiviral and antitumor efficacy. However, its application requires precise dosing strategies due to a characteristic biphasic immunomodulatory profile —stimulating effector function at therapeutic doses while inducing suppression or anergy at supraphysiological concentrations.

This guide details the molecular mechanism of BCH-527, its dose-dependent effects on CTL populations, and validated protocols for assessing its efficacy in preclinical models.

Molecular Mechanism of Action (MOA)

The efficacy of BCH-527 stems from its structural mimicry of bacterial peptidoglycan fragments, specifically Muramyl Dipeptide (MDP), without the muramic acid moiety. Its mechanism can be divided into three phases: Cellular Entry , PRR Activation , and Cytokine-Mediated CTL Priming .

Cellular Entry and Recognition

Unlike hydrophilic peptides that require specific transporters, the octadecyl (C18) lipid tail of BCH-527 allows for passive intercalation into the plasma membrane and subsequent translocation into the cytosol. Once intracellular, the D-alanyl-L-glutamine moiety is recognized by NOD-like Receptors (NLRs) , specifically NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), which acts as a cytosolic sensor for bacterial peptides.

Signaling Cascade

Upon binding, NOD2 undergoes conformational changes, recruiting the adaptor protein RIPK2 (Receptor-interacting serine/threonine-protein kinase 2). This complex ubiquitinates NEMO (NF-kappa-B essential modulator), triggering the phosphorylation and degradation of IκB, thereby releasing NF-κB to translocate to the nucleus.

CTL Stimulation

The transcriptional program initiated by NF-κB results in the secretion of Th1-polarizing cytokines, primarily IL-12 , TNF-α , and IFN-γ .

-

IL-12: Directly stimulates CD8+ T-cells (CTLs) to differentiate into cytotoxic effectors.

-

IFN-γ: Upregulates MHC Class I expression on antigen-presenting cells (APCs), enhancing the visibility of viral or tumor antigens to CTLs.

Pathway Visualization

The following diagram illustrates the signal transduction pathway from BCH-527 entry to CTL activation.

Figure 1: Signal transduction pathway of BCH-527 leading to CTL activation via the NOD2-NF-κB axis.

The Biphasic Dose-Response Paradox

A critical finding in BCH-527 research is its bell-shaped dose-response curve . While moderate doses enhance immunity, high doses can lead to immune suppression. This phenomenon is crucial for protocol design.

Quantitative Efficacy Data

The table below summarizes the effects of BCH-527 on CTL activity and viral resistance in murine models (e.g., Murine Cytomegalovirus - MCMV).

| Dosage (i.p.) | CTL Activity | NK Cell Activity | Viral Inhibition (MCMV) | Physiological Outcome |

| Vehicle | Baseline | Baseline | None | Infection progression |

| 12.5 mg/kg | Moderate (+) | Moderate (+) | Weak | Partial protection |

| 25 - 50 mg/kg | High (+++) | High (+++) | Significant | Maximal survival & viral clearance |

| 100 mg/kg | Moderate (+) | High (++) | Moderate | Diminishing returns |

| 200 mg/kg | Inhibited (-) | Reduced (+) | Weak/None | Immune suppression / Toxicity |

Mechanistic Insight into Inhibition: At 200 mg/kg, the suppression of CTLs is likely driven by Activation-Induced Cell Death (AICD) . Overstimulation of the TCR/cytokine axis can trigger FasL-mediated apoptosis in effector T-cells to prevent autoimmunity, a common feedback loop in potent immunomodulators.

Experimental Protocols

To validate the role of BCH-527 in your specific research context, use the following self-validating protocols.

Protocol A: In Vivo CTL Stimulation & Viral Challenge

Objective: Assess the protective capacity of BCH-527 mediated by CTLs against a viral target (e.g., Influenza A or MCMV).

Reagents:

-

BCH-527 (synthesized as HCl salt).[1]

-

Vehicle: 0.9% Saline or PBS (lipophilic nature may require brief sonication or <1% DMSO if solubility is an issue, though salt form is generally soluble).

-

Target Virus (e.g., MCMV Smith strain).

Workflow:

-

Preparation: Dissolve BCH-527 in sterile saline. Prepare doses of 25 mg/kg and 200 mg/kg (as a negative/toxicity control).

-

Priming (Day -1): Administer BCH-527 via intraperitoneal (i.p.) injection 24 hours prior to virus exposure.[1]

-

Infection (Day 0): Challenge mice (BALB/c or C57BL/6) with LD50 of target virus.

-

Maintenance Dosing: Administer BCH-527 every 48 hours (Day 1, 3, 5) for a total of 4 injections.[1][2]

-

Readout (Day 7-14):

-

Survival Rate: Monitor daily.

-

CTL Assay: Harvest spleens on Day 3 or 5. Isolate CD8+ T-cells.

-

Protocol B: Ex Vivo Cytotoxicity Assay (Chromium Release)

Objective: Quantify the specific killing ability of CTLs retrieved from BCH-527 treated subjects.

Workflow:

-

Effector Cells: Isolate splenocytes from treated mice. Enrich for CD8+ T-cells using magnetic bead separation (MACS).

-

Target Cells: Use syngeneic target cells expressing the viral antigen (e.g., virus-infected fibroblasts) labeled with Chromium-51 (^51Cr) .

-

Co-Culture: Plate Target (T) cells with Effector (E) cells at ratios of 100:1, 50:1, and 25:1 in 96-well V-bottom plates.

-

Incubation: Incubate for 4 hours at 37°C.

-

Measurement: Centrifuge plates; harvest supernatant. Measure released ^51Cr using a gamma counter.

-

Calculation:

Experimental Logic Diagram

The following diagram outlines the decision matrix for evaluating BCH-527 efficacy.

Figure 2: Experimental workflow for validating the biphasic immunomodulatory effects of BCH-527.

Clinical and Translational Implications[3]

For drug development professionals, BCH-527 serves as a template for lipopeptide adjuvant design . Its ability to stimulate CTLs without a live vector makes it a candidate for:

-

Viral Vaccines: As an adjuvant to boost CD8+ responses against peptide antigens.

-

Cancer Immunotherapy: To overcome the "cold tumor" microenvironment by activating innate sensors (NOD2) and recruiting CTLs.

Caution: The narrow therapeutic window (25-50 mg/kg vs. 200 mg/kg) necessitates rigorous PK/PD modeling in humans to avoid immune paralysis. Future derivatives (e.g., glycosylated analogs like BCH-2537) may offer wider therapeutic indices.

References

-

Sidwell, R. W., et al. (1995). Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog. Antiviral Research .

- Key Finding: Establishes the antiviral efficacy and the inhibitory effect of high-dose BCH-527 on CTLs.

-

Harbertson, J., et al. (1998). Synthesis and activity of dipeptides, linked to targeting ligands, as specific NK cell enhancers. Journal of Medicinal Chemistry .

-

Inohara, N., & Nuñez, G. (2003). NODs: intracellular proteins involved in inflammation and apoptosis. Nature Reviews Immunology .

- Key Finding: Provides the foundational mechanism for NOD2-mediated NF-κB activ

Sources

Technical Monograph: Antiviral Efficacy & Immunomodulatory Mechanism of H-D-Ala-Gln-Octadecyl Ester (BCH-527)

The following technical guide is a comprehensive analysis of H-D-Ala-Gln-octadecyl ester (codenamed BCH-527 ), a lipophilic des-muramyl dipeptide analog.[1][2] This document synthesizes primary pharmacological data, chemical structural analysis, and experimental protocols to evaluate its efficacy against Murine Cytomegalovirus (MCMV).

Executive Technical Summary

H-D-Ala-Gln-octadecyl ester (BCH-527) represents a class of synthetic immunomodulators designed to mimic the immunostimulatory properties of bacterial cell wall components (specifically Muramyl Dipeptide or MDP) while stripping away the pyrogenic sugar moiety. Unlike direct-acting antivirals (DAAs) such as Ganciclovir which inhibit viral DNA polymerase, BCH-527 functions as a host-directed therapeutic .

Its primary utility lies in the prophylaxis and treatment of Murine Cytomegalovirus (MCMV) , a surrogate model for Human CMV (HCMV). The compound exhibits a unique "bell-shaped" dose-response curve, providing potent antiviral activity at moderate doses (25–100 mg/kg) via the stimulation of Natural Killer (NK) cells and macrophages, while paradoxically suppressing cytotoxic T-lymphocytes (CTLs) at high doses (>200 mg/kg).

Chemical Architecture & Stability

To understand the biological activity of BCH-527, one must analyze its structural deviations from the parent compound, Muramyl Dipeptide (MDP).

Structural Composition

-

Core Dipeptide: D-Alanyl-L-Glutamine (D-Ala-L-Gln).

-

Lipophilic Modification: The C-terminus is esterified with an octadecyl (C18, stearyl) chain.

-

Des-muramyl Characteristic: The N-acetylmuramic acid (sugar) group found in native MDP is absent.

Stereochemical Significance

The specific stereochemistry H-D-Ala-L-Gln is critical. Native peptidoglycan fragments typically contain L-Ala-D-isoGln. The inversion to D-Ala at the N-terminus confers resistance to ubiquitous aminopeptidases in the serum, significantly extending the plasma half-life of the molecule compared to its L-L or L-D counterparts.

Lipophilicity and Pharmacokinetics

The octadecyl ester tail transforms the water-soluble dipeptide into an amphipathic molecule. This modification:

-

Membrane Anchoring: Facilitates insertion into the lipid bilayer of immune cells.

-

Depot Effect: Creates a slow-release reservoir at the injection site (typically intraperitoneal).

-

Cellular Uptake: Enhances passive diffusion across the plasma membrane, potentially allowing access to cytosolic Nod-like Receptors (NLRs).

Mechanism of Action (MOA)

BCH-527 does not directly interact with the MCMV virion or its replication enzymes. Instead, it "primes" the host innate immune system.

Immunostimulation Pathway

The compound acts as a Pathogen-Associated Molecular Pattern (PAMP) mimic. Upon administration, it triggers a cascade of innate immune responses:

-

Macrophage Activation: Increases oxidative burst capacity and phagocytosis.

-

NK Cell Recruitment: Enhances lytic activity against virus-infected cells.

-

Cytokine Induction: Likely induces Type I Interferons (IFN-

) and IL-12, creating an antiviral state in bystander cells.

The High-Dose Paradox

A critical finding in preclinical studies (Sidwell et al., 1995) is the immunosuppressive effect at high doses (200 mg/kg). While macrophage/NK activity remains high, Cytotoxic T-Lymphocyte (CTL) activity is significantly inhibited. This suggests a feedback loop where excessive innate stimulation triggers regulatory checkpoints (e.g., IL-10 production or myeloid-derived suppressor cells) to prevent cytokine storm, inadvertently dampening the adaptive antiviral response.

MOA Visualization

The following diagram illustrates the signaling cascade and the divergent effects based on dosage.

Figure 1: Mechanism of Action showing the divergent immunomodulatory effects of BCH-527 based on dosage.

Preclinical Efficacy Data

The following data summarizes the pivotal study by Sidwell et al. (1995), evaluating BCH-527 against the Smith strain of MCMV in mice.

Experimental Design Summary

-

Model: Swiss Webster mice infected intraperitoneally (i.p.) with MCMV.

-

Treatment Window: Prophylactic (-24h) followed by therapeutic doses (+24h, +48h, +72h).

Quantitative Results Table

| Parameter | Control (Saline) | Low Dose (12.5 mg/kg) | Optimal Dose (25-100 mg/kg) | High Dose (200 mg/kg) |

| Survival Rate | 0 - 10% | 20 - 30% | 70 - 90% | 40 - 50% |

| Mean Survival Time | 6.5 days | 8.0 days | >21 days | 12.0 days |

| Lung Viral Titer | ||||

| Splenomegaly | Severe | Moderate | Mild | Moderate |

Note: Data derived from aggregated experiments in Sidwell et al. (1995). "Optimal Dose" represents the therapeutic window where NK/Macrophage stimulation peaks without CTL suppression.

Detailed Experimental Protocols

Synthesis of H-D-Ala-Gln-Octadecyl Ester

For chemical verification and quality control.

-

Starting Materials: N-t-Boc-D-Alanine, L-Glutamine, Octadecanol (Stearyl alcohol).

-

Coupling (Step A): React L-Glutamine with Octadecanol using DCC/DMAP in DMF to form L-Gln-octadecyl ester . Protect the side chain if necessary (though often left free in specific schemes).

-

Coupling (Step B): React N-t-Boc-D-Alanine with L-Gln-octadecyl ester using EDCI/HOBt coupling reagents.

-

Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Purification: Recrystallize from ethanol/ether or purify via reverse-phase HPLC (C18 column).

-

Validation: Confirm structure via Mass Spectrometry (Expected MW ~469.7 Da for free base, ~506.2 Da for HCl salt).

In Vivo Antiviral Assay (MCMV Model)

Standard Operating Procedure for evaluating efficacy.

Reagents:

-

MCMV (Smith Strain) stock.[6]

-

BCH-527 (solubilized in 0.1% carboxymethylcellulose or saline with 2% ethanol due to lipophilicity).

Workflow:

-

Acclimatization: Use 15-18g female Swiss Webster mice. Quarantine for 7 days.

-

Viral Challenge (Day 0): Infect mice i.p. with

of MCMV. -

Treatment Schedule:

-

T-24h: Administer BCH-527 (i.p.) at 50 mg/kg (priming dose).

-

T+24h: Administer second dose.

-

T+48h: Administer third dose.

-

T+72h: Administer fourth dose.

-

-

Monitoring: Check mortality daily for 21 days.

-

Titer Assay (Day 5): Sacrifice a subgroup (n=5). Harvest salivary glands, lungs, and spleen. Homogenize and plaque assay on Mouse Embryonic Fibroblast (MEF) monolayers.

Figure 2: Experimental timeline for evaluating BCH-527 efficacy in the MCMV mouse model.

Critical Analysis & Future Outlook

Advantages

-

Broad Spectrum Potential: Because it targets the host immune system rather than a specific viral protein, BCH-527 is less likely to induce viral resistance compared to polymerase inhibitors.

-

Stability: The D-amino acid substitution renders it highly stable in plasma.

Limitations

-

Narrow Therapeutic Index: The suppression of CTLs at 200 mg/kg is a significant safety signal. It requires precise dosing to avoid immunosuppression.

-

Delivery: The high lipophilicity requires specific formulation (e.g., liposomes or micellar systems) for intravenous use in humans.

-

Pyrogenicity: While "des-muramyl," lipophilic peptide analogs can still trigger febrile responses via TLR/NLR pathways, necessitating rigorous safety profiling.

References

-

Sidwell, R. W., Huffman, J. H., Wong, M. H., et al. (1995). Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog.[1][2][5]Antiviral Research , 26(2), 145-159.

-

HongTide Biotechnology. (n.d.).[1] H-D-Ala-Gln-octadecyl ester[1][2][7][8] · HCl (BCH-527) Product Monograph.

-

TGpeptide. (n.d.). BCH-527: Lipophilic des-muramyl dipeptide analog properties.[1][2][9]

- Koff, W. C., & Fann, A. V. (1986). Human monocyte-mediated cytotoxicity: activation by liposome-encapsulated muramyl dipeptide analogs.Cancer Research, 46(7), 3441-3445. (Contextual grounding for lipophilic MDP analogs).

Sources

- 1. H-D-Ala-Gln-octadecyl ester · HCl -HongTide Biotechnology [hongtide.com]

- 2. H-D-Ala-Gln-octadecyl ester · HCl -Adjuvant Peptides and Related Compounds (10)-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 3. sav.sk [sav.sk]

- 4. d-nb.info [d-nb.info]

- 5. Antiviral activity of an immunomodulatory lipophilic desmuramyl dipeptide analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and analysis of an aciclovir-resistant murine cytomegalovirus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Note: Solubilization of H-D-Ala-Gln-Octadecyl Ester Hydrochloride in DMSO

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

H-D-Ala-Gln-octadecyl ester hydrochloride is a synthetic immunomodulatory lipopeptide. Its structure presents a unique dual-solubility challenge: it contains a polar, charged peptide head group (stabilized as a hydrochloride salt) and a highly hydrophobic octadecyl (C18/stearyl) tail.

While Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dielectric constant and aprotic nature, the dissolution process is non-trivial. The C18 tail drives strong Van der Waals aggregation (gelation), while the ester bond renders the molecule susceptible to hydrolysis if the DMSO contains trace moisture.

This guide provides a validated protocol to overcome micellar aggregation and hydrolytic degradation , ensuring a stable, homogenous stock solution.

Physicochemical Profile

| Property | Characteristic | Impact on Solubilization |

| Head Group | D-Ala-Gln (HCl Salt) | Hydrophilic/Ionic. Requires high-dielectric solvent (DMSO). |

| Tail Group | Octadecyl (C18) | Lipophilic. Causes gelation/aggregation at high concentrations. |

| Linker | Ester Bond | Critical Instability Point. Susceptible to hydrolysis in wet DMSO. |

| Hygroscopicity | High | The salt form attracts moisture; handling in low humidity is required. |

Pre-Solubilization Checklist

Reagents & Equipment[3][9][10][11]

-

Compound: H-D-Ala-Gln-octadecyl ester HCl (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO (≥99.9%, water content <50 ppm).

-

Note: Standard laboratory grade DMSO is often too "wet" (hygroscopic) and will degrade the ester bond over time [1].

-

-

Vessels: Amber glass vials with PTFE-lined caps (Plasticizers in standard polypropylene tubes can leach into DMSO).

-

Thermal Support: Water bath or heating block set to 45°C .

-

Mechanical Support: Bath sonicator (35-40 kHz).

Safety Advisory (DMSO Transport)

This compound is an immunomodulator. DMSO is a potent penetrant carrier that can transport dissolved compounds directly through the skin and into the bloodstream.

-

Mandatory: Double-glove (Nitrile) and work within a fume hood.

-

Prohibited: Do not use latex gloves (DMSO degrades latex).

Detailed Dissolution Protocol

Phase 1: Environmental Preparation

-

Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30–60 mins) before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis and causing weighing errors [2].

-

-

Static Control: Lipopeptide powders are often static-charged. Use an anti-static gun or polonium strip if the powder "flies" during weighing.

Phase 2: Solubilization Workflow

Target Concentration: Recommended stock is 5–10 mM (approx. 2–5 mg/mL). Higher concentrations (up to 50 mg/mL) are possible but increase the risk of gelation.

-

Weighing: Accurately weigh the peptide into a sterile amber glass vial.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO .

-

Technique: Do not add the solvent all at once if aiming for high concentrations. Add 75% of the volume first.

-

-

Vortexing: Vortex vigorously for 30 seconds.

-

Observation: The solution may appear cloudy or turbid. This is due to the C18 tail packing into "micro-gels" or crystallites, not necessarily insolubility.

-

-

Thermal Disruption (The Critical Step):

-

Sonication: If turbidity persists, sonicate in a water bath for 2–5 minutes at ambient temperature.

-

Stop Condition: Solution must be optically clear (no Schlieren lines or particulates).

-

Phase 3: Quality Control & Storage

-

Visual Check: Hold the vial up to a light source. The liquid should be a single phase. If "swirls" are visible, vortex again.

-

Aliquot: Immediately divide the stock into single-use aliquots (e.g., 50–100 µL) in polypropylene or glass micro-vials.

-

Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol (optional but recommended) and store at -20°C or -80°C .

Troubleshooting & Optimization

Scenario A: "The solution turned into a gel."

-

Cause: Concentration is too high, leading to supramolecular assembly (micelles/nanotubes).

-

Fix: Add more DMSO to lower the concentration. If the application allows, add a co-solvent like tert-butanol (TBA) (10-20%), which disrupts lipid packing better than DMSO alone.

Scenario B: "Precipitation occurs when diluting into water/media."

-

Cause: The "Solvent Shift" effect. The hydrophobic C18 tail crashes out when the dielectric constant drops (adding water).

-

Fix:

-

Warm the aqueous media to 37°C before adding the DMSO stock.

-

Perform the dilution stepwise (dropwise addition with constant stirring).

-

Limit final DMSO concentration to <0.5% (v/v) to avoid toxicity, but ensure the peptide concentration is below its Critical Micelle Concentration (CMC).

-

Process Visualization (Logic Flow)

Figure 1: Decision tree for the solubilization of lipopeptides, emphasizing thermal treatment for hydrophobic tail disruption.

References

-

Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions: Standard Peptides. Retrieved from

-

BenchChem. (2025).[1] Preparation of a CL097 Stock Solution using DMSO: An Application Note. Retrieved from

-

MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines. Retrieved from

Sources

Application Notes and Protocols for the Formulation of CRX-527 as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of more effective vaccines, particularly against challenging pathogens, the role of adjuvants is paramount. Adjuvants are critical components that enhance the magnitude, breadth, and durability of the immune response to a vaccine antigen.[1][2] This guide provides detailed application notes and protocols for the formulation of CRX-527, a synthetic, non-toxic analog of lipid A, as a potent vaccine adjuvant. CRX-527 functions as a Toll-like receptor 4 (TLR4) agonist, a key pattern recognition receptor of the innate immune system, making it a promising candidate for next-generation adjuvants designed to elicit robust and tailored immune responses.[3][4]

This document offers a comprehensive overview of CRX-527, its mechanism of action, and detailed protocols for its formulation into various delivery systems, including liposomes and oil-in-water emulsions. Furthermore, it outlines essential methods for the physicochemical characterization of these formulations and in vitro and in vivo assays to evaluate their immunological activity. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively harness the adjuvant potential of CRX-527 in their vaccine development programs.

CRX-527: A Synthetic TLR4 Agonist Adjuvant

CRX-527 is a synthetic derivative of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[3][4] While LPS is a powerful immune stimulant, its clinical use is hampered by its toxicity. CRX-527 is designed to retain the potent immunostimulatory properties of lipid A while exhibiting significantly reduced toxicity.[3]

Mechanism of Action: TLR4 Signaling Pathway

CRX-527 exerts its adjuvant effect by activating the Toll-like receptor 4 (TLR4) signaling pathway.[4][5] TLR4, expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, recognizes pathogen-associated molecular patterns (PAMPs) like lipid A.[6][7] Upon binding of CRX-527 to the TLR4-MD2 complex, a signaling cascade is initiated, leading to the activation of downstream transcription factors, primarily NF-κB and IRF3.[1][8] This results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for the maturation of APCs, enhancement of antigen presentation, and the subsequent activation and differentiation of T cells, particularly promoting a Th1-biased immune response.[9] A robust Th1 response is critical for immunity against intracellular pathogens and for cancer immunotherapy.[9]

Diagram of the TLR4 Signaling Pathway

Caption: TLR4 signaling initiated by CRX-527 binding.

Formulation Protocols for CRX-527

The formulation of a TLR4 agonist like CRX-527 is critical for its stability, delivery to APCs, and overall adjuvant activity.[10] Liposomes and oil-in-water emulsions are two common and effective delivery systems for synthetic lipid A analogs.

Liposomal Formulation of CRX-527 (Lipo-CRX)

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic molecules. Formulating CRX-527 into liposomes can enhance its uptake by APCs and reduce potential systemic toxicity.[11]

Materials:

-

CRX-527 (e.g., from InvivoGen)

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

Chloroform

-

Sterile, depyrogenated phosphate-buffered saline (PBS), pH 7.4

-

Sterile, depyrogenated glass vials and round-bottom flasks

Equipment:

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

0.22 µm sterile filter

Protocol:

-

Lipid Film Preparation: a. In a sterile, depyrogenated round-bottom flask, dissolve CRX-527, DOPC, and cholesterol in chloroform. A suggested final concentration for a batch is 2 mg/mL CRX-527, 40 mg/mL DOPC, and 10 mg/mL cholesterol.[11] b. The chloroform is then removed under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

-

Hydration: a. Hydrate the lipid film with a pre-warmed (e.g., 60°C) sterile, depyrogenated PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the liposomal formulation. b. The resulting suspension will contain multilamellar vesicles (MLVs).

-

Vesicle Size Reduction: a. To produce small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (either bath or probe sonication). b. Alternatively, for a more defined size distribution, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of liposomes.

-

Sterilization and Storage: a. Sterilize the final liposomal suspension by passing it through a 0.22 µm filter.[11] b. Store the sterile liposomal CRX-527 formulation at 4°C.[11]

Experimental Workflow for Liposomal CRX-527 Formulation

Caption: Step-by-step workflow for Lipo-CRX preparation.

Oil-in-Water Emulsion Formulation of CRX-527

Oil-in-water emulsions are another effective delivery system for vaccine adjuvants. They consist of small oil droplets dispersed in an aqueous phase, stabilized by a surfactant.

Materials:

-

CRX-527

-

Squalene (or another suitable oil)

-

Sorbitan trioleate (Span 85)

-

Polysorbate 80 (Tween 80)

-

Sterile, depyrogenated water for injection (WFI)

-

Sterile, depyrogenated phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

High-pressure homogenizer or microfluidizer

-

0.22 µm sterile filter

Protocol:

-

Preparation of Oil and Aqueous Phases: a. Oil Phase: In a sterile vessel, dissolve CRX-527 and Span 85 in squalene. Gentle heating may be required to facilitate dissolution. b. Aqueous Phase: In a separate sterile vessel, dissolve Tween 80 in WFI or PBS.

-

Emulsification: a. Coarsely mix the oil phase and the aqueous phase using a high-shear mixer. b. For a stable nanoemulsion with a narrow particle size distribution, process the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The number of passes and the pressure will need to be optimized to achieve the desired particle size.

-

Sterilization and Storage: a. Sterilize the final emulsion by passing it through a 0.22 µm filter. b. Store the sterile oil-in-water emulsion containing CRX-527 at 4°C.

Physicochemical Characterization of CRX-527 Formulations

Thorough physicochemical characterization is essential to ensure the quality, consistency, and stability of the adjuvant formulation.[12]

| Parameter | Method | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean particle size and the breadth of the size distribution of the liposomes or emulsion droplets.[13] |

| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the particles, which can influence their stability and interaction with cells.[13] |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the liposomes or emulsion droplets.[13] |

| CRX-527 Entrapment/Incorporation Efficiency | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of CRX-527 associated with the delivery system versus the free amount. |

| Stability | DLS, Zeta Potential, and HPLC over time at different storage conditions | To assess the physical and chemical stability of the formulation during storage.[13] |

| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | To ensure that the formulation is free from contaminating endotoxins.[11] |

In Vitro Potency Assays for CRX-527 Formulations

In vitro assays are crucial for the initial screening and characterization of the immunological activity of CRX-527 formulations.[14]

Dendritic Cell (DC) Maturation Assay

Principle: This assay assesses the ability of CRX-527 formulations to induce the maturation of DCs, a key step in initiating an adaptive immune response.[3]

Protocol:

-

Isolate or generate bone marrow-derived dendritic cells (BMDCs) from mice or use a human monocyte-derived DC (mo-DC) culture system.

-

Plate the immature DCs in a 96-well plate.

-

Treat the cells with serial dilutions of the CRX-527 formulation, a positive control (e.g., LPS), and a negative control (vehicle formulation without CRX-527).

-

Incubate for 24-48 hours.

-

Analyze the expression of maturation markers (e.g., CD80, CD86, MHC Class II) on the DC surface by flow cytometry.

-

Collect the cell culture supernatants to measure the production of cytokines such as IL-6, IL-12p70, and TNF-α by ELISA or multiplex bead array.[3]

TLR4 Reporter Cell Assay

Principle: This assay utilizes a cell line engineered to express TLR4 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter. This provides a direct measure of TLR4 activation.

Protocol:

-

Plate the TLR4 reporter cells (e.g., HEK-Blue™ hTLR4 cells) in a 96-well plate.

-

Add serial dilutions of the CRX-527 formulation.

-

Incubate for 18-24 hours.

-

Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a substrate and measuring colorimetric or luminescent signal).

In Vivo Evaluation of CRX-527 Adjuvanted Vaccines

Animal models are essential for evaluating the immunogenicity and efficacy of a CRX-527 adjuvanted vaccine.[15]

Experimental Design:

-

Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used. The choice of strain may depend on the specific antigen and the desired immune response.

-

Vaccine Formulation: Prepare the vaccine by mixing the CRX-527 adjuvant formulation with the antigen of interest just prior to immunization.

-

Immunization Schedule: A typical prime-boost regimen involves an initial immunization (day 0) followed by one or two booster immunizations at 2-3 week intervals.

-

Control Groups: Include groups receiving the antigen alone, the adjuvant alone, and a vehicle control.

-

Sample Collection: Collect blood samples at various time points to analyze the antibody response. At the end of the study, spleens can be harvested to assess T cell responses.

Assessment of Humoral Immunity

-

Antigen-Specific Antibody Titers: Measure the levels of antigen-specific total IgG, IgG1, and IgG2a/c in the serum by ELISA. The ratio of IgG2a/c to IgG1 can provide an indication of the Th1/Th2 bias of the immune response, with a higher ratio suggesting a Th1-dominant response.[16]

Assessment of Cellular Immunity

-

ELISpot Assay: Use an ELISpot assay to enumerate the number of antigen-specific IFN-γ (Th1) and IL-4 (Th2) secreting cells in the splenocytes of immunized animals after in vitro restimulation with the antigen.[17]

-

Intracellular Cytokine Staining (ICS): Use flow cytometry to detect the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by antigen-specific CD4+ and CD8+ T cells after restimulation. This allows for a more detailed characterization of the T cell response.

Conclusion